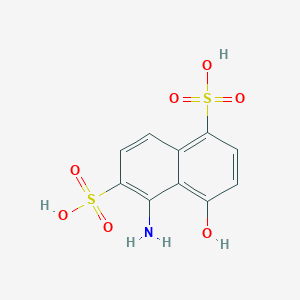
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is a chemical compound with the molecular formula C₁₀H₉NO₇S₂. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes amino, hydroxyl, and disulfonic acid groups attached to a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and reduction steps. One common method includes:
Sulfonation: Naphthalene is treated with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like chlorosulfonic acid or sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, naphthylamines, and sulfonamides, which have applications in dye synthesis and other chemical processes.
Aplicaciones Científicas De Investigación
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, along with two sulfonic acid groups. This combination of functional groups provides the compound with distinct chemical properties, making it versatile for various applications in scientific research and industry.
Propiedades
Número CAS |
6271-89-2 |
|---|---|
Fórmula molecular |
C10H9NO7S2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
5-amino-4-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)3-1-5-7(19(13,14)15)4-2-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Clave InChI |
NIPOUKRVMMODID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















